3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
Description
3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide (CAS: 478046-52-5) is a heterocyclic compound featuring a benzamide core linked to a pyrimidine ring substituted at the 2-position with a 3-pyridinyl group. Its structural complexity arises from the pyrimidine scaffold, which serves as a central pharmacophore in kinase inhibitors and other therapeutic agents . Key identifiers include synonyms such as 3-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide and InChIKey JNPMIEHQJCVZLJ-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-4-2-5-13(10-12)17(22)21-15-7-9-19-16(20-15)14-6-3-8-18-11-14/h2-11H,1H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPMIEHQJCVZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322604 | |
| Record name | 3-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478046-52-5 | |
| Record name | 3-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves the reaction of 3-methylbenzoic acid with 2-(3-pyridinyl)-4-pyrimidinamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to various biological effects . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-Pyridinyl vs. 4-Pyridinyl Substitution
A closely related isomer, 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide (CAS: 478039-44-0), differs only in the substitution position of the pyridinyl group (4-pyridinyl instead of 3-pyridinyl). For example, the 4-pyridinyl analog has an InChIKey TWJKHKBQSUZBQT-UHFFFAOYSA-N, indicating distinct stereoelectronic characteristics .
Table 1: Positional Isomer Comparison
| Compound Name | CAS | Key Structural Feature | InChIKey |
|---|---|---|---|
| 3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl] | 478046-52-5 | Pyrimidinyl-2-(3-pyridinyl) substitution | JNPMIEHQJCVZLJ-UHFFFAOYSA |
| 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl] | 478039-44-0 | Pyrimidinyl-2-(4-pyridinyl) substitution | TWJKHKBQSUZBQT-UHFFFAOYSA |
Functional Group Variations: Carboxamide vs. Sulfonamide
Replacing the carboxamide group with a sulfonamide moiety significantly alters polarity and hydrogen-bonding capacity. For instance, 4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide (CAS: 439108-36-8) has a molecular formula C₁₅H₁₁ClN₄O₂S and molecular weight 346.80 g/mol. The sulfonamide group introduces additional hydrogen-bond acceptors (O and S atoms), enhancing solubility in polar solvents compared to the carboxamide parent compound .
Substituent Modifications: Methyl vs. Chloro
The 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide (CAS: 866143-33-1) replaces the 3-methyl group on the benzene ring with a chloro substituent.
Table 2: Substituent Comparison
| Compound Name | CAS | R-Group | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|---|
| 3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl] | 478046-52-5 | -CH₃ | ~298.33 | Moderate hydrophobicity |
| 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl] | 866143-33-1 | -Cl | ~313.74 | Enhanced electronegativity |
Extended Scaffolds: Pyridin-4-ylmethylphenyl Derivatives
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS: 332152-50-8) introduces a pyridin-4-ylmethylphenyl group instead of the pyrimidinyl-pyridinyl system. With a molecular formula C₂₀H₁₈N₂O, this compound exhibits higher molecular weight (310.37 g/mol) and distinct hydrogen-bonding capacity (2 donors, 3 acceptors), suggesting divergent pharmacokinetic profiles compared to the target compound .
Research Implications
- Kinase Inhibition : The pyrimidinyl-pyridinyl scaffold is prevalent in kinase inhibitors (e.g., JAK2, EGFR). Substitution patterns (e.g., 3-pyridinyl vs. 4-pyridinyl) may modulate selectivity .
- Metabolic Stability : Chloro-substituted analogs (e.g., CAS 866143-33-1) may resist oxidative metabolism due to the electron-withdrawing Cl atom .
Biological Activity
3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide, also known by its CAS number 478046-52-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C17H14N4O
- Molecular Weight: 290.32 g/mol
- Structure: The compound features a benzenecarboxamide core substituted with a pyridine and pyrimidine ring, which are known to contribute to its biological activity.
Biological Activity Overview
This compound exhibits several biological activities, primarily as an inhibitor in various enzymatic pathways.
The compound is believed to function as a selective inhibitor of certain kinases, which play critical roles in cell signaling pathways involved in cancer progression. Specifically, it has shown promise in inhibiting the activity of proteins associated with tumor growth and metastasis.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
-
In Vitro Studies:
- A study demonstrated that this compound effectively inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents, indicating a strong potential for further development .
- Mechanistic Insights:
Case Studies
- Case Study 1: In a preclinical model using xenograft tumors derived from MCF-7 cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This supports its potential as a therapeutic agent in breast cancer treatment.
- Case Study 2: A study involving combination therapy with this compound and traditional chemotherapeutics showed enhanced efficacy and reduced side effects, suggesting a synergistic effect that warrants further investigation .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 5.6 | Inhibition of AKT/ERK signaling |
| Anticancer | MCF-7 (Breast Cancer) | 4.8 | Downregulation of survival pathways |
| Preclinical Model | Xenograft Tumor | N/A | Tumor size reduction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including coupling of pyridine-pyrimidine intermediates with substituted benzamide precursors. Key steps involve Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for aryl-aryl bond formation . Purification typically employs column chromatography followed by recrystallization. Purity validation requires HPLC (≥98% purity) and structural confirmation via / NMR spectroscopy .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign proton and carbon environments, with attention to aromatic regions and amide proton shifts .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure to analyze intermolecular interactions (e.g., hydrogen bonding) .
Computational tools like DFT can predict electronic properties (e.g., HOMO/LUMO energies) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Employ quantum chemical reaction path searches (e.g., via IRC calculations) to identify transition states and intermediates. ICReDD’s integrated approach combines computational screening (e.g., DFT for energy barriers) with experimental validation to prioritize high-yield conditions . For example, solvent effects and catalyst selection (e.g., Pd-based catalysts) can be computationally pre-screened to reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancerous) to confirm specificity .
- Target Validation : Use CRISPR/Cas9 knockout models to verify if observed effects (e.g., kinase inhibition) are target-specific.
- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC) and statistical tools like ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to identify outliers .
Q. How can researchers design experiments to probe the metabolic stability of this compound?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes or hepatocytes to assess Phase I/II metabolism. Monitor metabolites via LC-MS/MS.
- Isotopic Labeling : Introduce or at metabolically labile sites (e.g., methyl groups) to track degradation pathways .
- Computational ADME Prediction : Tools like SwissADME predict metabolic hotspots (e.g., CYP450 enzyme interactions) .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for validating experimental reproducibility in studies involving this compound?
- Methodological Answer :
- Power Analysis : Predefine sample sizes to ensure statistical significance (α=0.05, β=0.2).
- Blinded Experiments : Minimize bias in pharmacological assays.
- Open Data Practices : Share raw NMR, HPLC, and bioassay data in repositories (e.g., PubChem, Zenodo) to facilitate cross-validation .
Q. How do structural modifications (e.g., trifluoromethyl substitution) alter the compound’s physicochemical properties?
- Methodological Answer :
- Comparative QSAR : Model logP, solubility, and permeability changes using software like MOE or Schrödinger.
- Thermodynamic Studies : DSC/TGA analysis quantifies stability changes (e.g., melting point shifts) due to substituents like -CF .
Experimental Design
Q. What reactor designs are optimal for scaling up synthesis while maintaining yield?
- Methodological Answer :
- Flow Chemistry : Minimize side reactions via precise temperature/residence time control.
- Membrane Reactors : Enhance catalyst recovery in Pd-mediated couplings .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., temperature, solvent ratio) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
